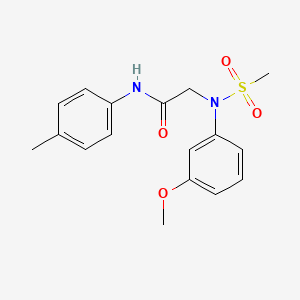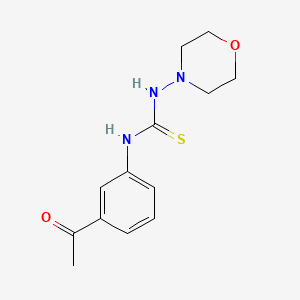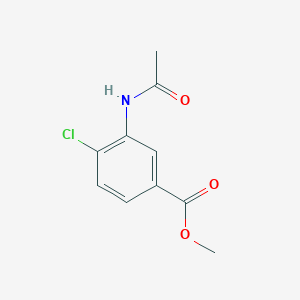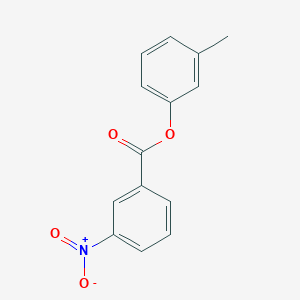
N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MNS, is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties. MNS is a small molecule that has been synthesized in the laboratory using a multi-step process.
Mecanismo De Acción
The mechanism of action of N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it has been proposed that N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide may exert its therapeutic effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in inflammation. N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects in scientific research. N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. Additionally, N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a small molecule that can be easily synthesized in the laboratory using a multi-step process. N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have potential therapeutic properties in scientific research. However, there are also limitations to using N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments. N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic compound that may not accurately reflect the properties of natural compounds. Additionally, the mechanism of action of N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One future direction is to further investigate the mechanism of action of N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. Understanding the mechanism of action of N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide may lead to the development of more effective therapeutic applications. Another future direction is to investigate the potential therapeutic applications of N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, future studies could investigate the potential side effects of N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide and its safety in humans.
Métodos De Síntesis
The synthesis of N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process that includes the reaction of 3-methoxybenzaldehyde with 4-methylbenzylamine to form an imine intermediate. The imine intermediate is then reacted with methylsulfonyl chloride to form the final product, N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. The synthesis of N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have potential therapeutic properties in scientific research. N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N~2~-(3-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(3-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-7-9-14(10-8-13)18-17(20)12-19(24(3,21)22)15-5-4-6-16(11-15)23-2/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWVBWRNOMOCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-methoxyphenyl)-N-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5861069.png)
![N-(4-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5861077.png)

![5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5861089.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5861101.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)acetamide](/img/structure/B5861121.png)
![2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5861126.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5861145.png)
![1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5861157.png)
![5-[5-(4-chlorophenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)
![methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5861167.png)